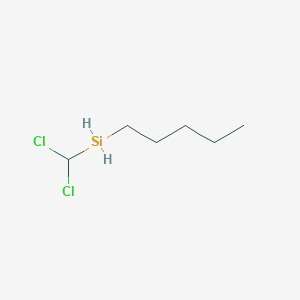
(Dichloromethyl)(pentyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dichloromethyl)(pentyl)silane is an organosilicon compound with the molecular formula C6H13Cl2Si. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are widely used in various industrial and research applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Dichloromethyl)(pentyl)silane can be synthesized through the reaction of pentylmagnesium bromide with dichloromethylsilane. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
C5H11MgBr+CH3SiHCl2→C6H13Cl2Si+MgBrCl
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(Dichloromethyl)(pentyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the chlorine atoms.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Simpler silanes.
Substitution: Amino or alkoxy silanes.
Scientific Research Applications
(Dichloromethyl)(pentyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of (Dichloromethyl)(pentyl)silane involves its ability to form strong covalent bonds with various substrates. The silicon atom in the compound can form bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical synthesis. The pathways involved often include nucleophilic substitution and addition reactions.
Comparison with Similar Compounds
Similar Compounds
Dichlorodimethylsilane: Similar in structure but with two methyl groups instead of a pentyl group.
Chlorotrimethylsilane: Contains three methyl groups and one chlorine atom.
Dichloromethylvinylsilane: Contains a vinyl group instead of a pentyl group.
Uniqueness
(Dichloromethyl)(pentyl)silane is unique due to its pentyl group, which imparts different chemical properties compared to other silanes. This makes it particularly useful in applications where longer alkyl chains are beneficial, such as in the production of hydrophobic coatings.
Properties
Molecular Formula |
C6H14Cl2Si |
|---|---|
Molecular Weight |
185.16 g/mol |
IUPAC Name |
dichloromethyl(pentyl)silane |
InChI |
InChI=1S/C6H14Cl2Si/c1-2-3-4-5-9-6(7)8/h6H,2-5,9H2,1H3 |
InChI Key |
SDQDWAVULBMUPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC[SiH2]C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















